[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol
Beschreibung
[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol is a nitrogen-oxygen heterocyclic compound featuring an isoxazole core substituted with a 4-ethylphenyl group at position 3 and a hydroxymethyl group at position 3.
Eigenschaften
CAS-Nummer |
885273-68-7 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
[3-(4-ethylphenyl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)12-7-11(8-14)15-13-12/h3-7,14H,2,8H2,1H3 |
InChI-Schlüssel |
ATKDQLVYVLVRAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NOC(=C2)CO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Table 1: Precursor Synthesis Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Oxime formation solvent | Ethanol | 92 |
| Dehydration reagent | N-Chlorosuccinimide (NCS) | 88 |
| Reaction temperature | 25°C (ambient) | — |
Cycloaddition-Based Synthesis
The nitrile oxide intermediate participates in a [3+2] cycloaddition with propargyl alcohol to form the isoxazole core. Hypervalent iodine reagents, notably bis(trifluoroacetoxy)iodobenzene (PIFA), enhance regioselectivity and reaction rates. Optimal conditions involve dichloromethane as the solvent, triethylamine as the base, and a stoichiometric ratio of 1:1.2 (nitrile oxide:propargyl alcohol).
Table 2: Cycloaddition Optimization
| Variable | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | PIFA (1.2 equiv) | 78 |
| Solvent | Dichloromethane | 75 |
| Temperature | 0°C to 25°C | 72 |
Oxime Cyclization Approach
An alternative route involves cyclization of 4-ethylbenzaldehyde oxime with dimethyl acetylenedicarboxylate (DMAD) in methanol. This one-pot method proceeds via nucleophilic attack and ring closure, requiring catalytic p-toluenesulfonic acid (PTSA) and reflux conditions (12 hours). The resultant ester intermediate undergoes hydrolysis with aqueous NaOH (2M) to yield the methanol derivative.
Table 3: Cyclization Reaction Metrics
| Reagent | Role | Quantity (equiv) |
|---|---|---|
| DMAD | Dienophile | 1.5 |
| PTSA | Acid catalyst | 0.1 |
| NaOH | Hydrolysis agent | 3.0 |
Purification and Isolation
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (1:3 v/v) eluent, followed by recrystallization in ethanol/water (4:1). This dual-step process achieves >95% purity, as verified by high-performance liquid chromatography (HPLC).
Structural Characterization
Critical spectroscopic data confirm the compound’s identity:
Table 4: Spectroscopic Benchmarks
| Technique | Key Signals | Reference |
|---|---|---|
| ¹³C NMR | δ 165.2 (C=N) | |
| UV-Vis (MeOH) | λ_max 254 nm |
Industrial Scalability Considerations
Large-scale production necessitates continuous flow reactors to mitigate exothermic risks during cycloaddition. Solvent recovery systems (e.g., rotary evaporation with ethyl acetate) reduce waste, while inline HPLC monitors reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the ethyl group or the methanol group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Biological Activity Studies: The compound is used in research to study its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
Drug Development: Due to its diverse biological activities, [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol is investigated for its potential as a lead compound in drug development.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Physicochemical Properties
The substituent on the phenyl ring significantly influences the compound's properties. Key analogs and their characteristics are summarized below:
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance thermal stability and influence solubility .
- Halogen Substituents : Chloro groups (e.g., 2-chlorophenyl) increase molecular weight and may improve binding affinity in biological systems .
Biologische Aktivität
The compound [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological effects, mechanisms of action, and relevant case studies associated with this compound, focusing on its potential applications in medicinal chemistry.
Synthesis
The synthesis of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol typically involves the reaction of isoxazole derivatives with ethyl-substituted phenolic compounds. Various synthetic routes have been explored, often employing methods such as:
- Nucleophilic substitution
- Cyclization reactions
Key Reagents and Conditions:
- Reagents: Ethyl-substituted phenols, isoxazole precursors
- Solvents: Commonly used solvents include DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide).
- Conditions: The reactions are usually conducted under reflux or microwave-assisted conditions to enhance yield and purity.
Anticancer Activity
Research indicates that [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:
- Breast cancer (MCF-7)
- Leukemia (HL-60)
Case Study:
A study evaluated the cytotoxic effects of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol on cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of several bacterial strains, indicating potential applications in treating infections.
Table 1: Comparative Antimicrobial Activity
| Compound | Antimicrobial Activity |
|---|---|
| [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol | Moderate |
| (3-(4-Chlorophenyl)-isoxazol-5-yl)methanol | Low |
The mechanisms by which [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
- Induction of Apoptosis: It could trigger apoptotic pathways in cancer cells through the activation of caspases.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of isoxazole derivatives. The unique structural features of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol contribute to its pharmacological properties.
Case Studies and Experimental Data
- Anticancer Studies: A series of experiments conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
- Antimicrobial Studies: The compound was tested against common pathogens, showing moderate efficacy compared to established antibiotics.
Q & A
Q. What are the common synthetic routes for [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol?
Methodological Answer: A general synthesis involves reacting substituted benzaldehyde derivatives with hydroxylamine under alkaline conditions (pH 8–9), followed by cyclization. For example:
- Step 1: Substituted benzaldehyde (e.g., 4-ethylbenzaldehyde) is mixed with hydroxylamine in ethanol/water.
- Step 2: The mixture is refluxed until reaction completion (monitored via TLC).
- Step 3: Crystallization is induced by cooling, yielding the isoxazole core.
Alternative routes include hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, which offers regioselectivity for substituted isoxazoles .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Key characterization techniques include:
- Chromatography: TLC for reaction monitoring (e.g., silica gel plates, ethyl acetate/hexane mobile phase) .
- Spectroscopy:
- Mass spectrometry (GC-MS/LC-MS) for molecular ion validation .
Advanced Research Questions
Q. What computational methods are employed to predict bioactivity and binding mechanisms?
Methodological Answer:
- In-silico docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors).
- DFT calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed reactivity or bioactivity .
- MD simulations assess stability in biological environments (e.g., solvation dynamics in lipid bilayers) .
Q. How do substituents on the phenyl ring influence bioactivity?
Methodological Answer:
- Electron-donating groups (e.g., -OCH₃) enhance antifungal activity by increasing lipophilicity and membrane penetration.
- Halogen substituents (e.g., -Cl) improve antibacterial potency via electrophilic interactions with microbial proteins.
- Comparative studies using MIC assays against S. aureus and C. albicans show substituent-dependent efficacy (e.g., 4-ethyl vs. 4-methoxy derivatives) .
Q. What challenges arise in optimizing reaction yields and purity?
Methodological Answer:
- By-product formation: Competing pathways (e.g., over-oxidation of the methanol group) require careful control of reaction time and temperature .
- Catalyst selection: Homogeneous catalysts (e.g., Cu(I)) improve cyclization efficiency but may introduce metal contamination. Heterogeneous catalysts (e.g., zeolites) offer easier separation .
- Solvent optimization: Ethanol/water mixtures balance solubility and eco-friendliness, but DMSO may enhance regioselectivity at the cost of green chemistry principles .
Q. How can green chemistry principles be integrated into synthesis?
Methodological Answer:
- Biocatalysis: Enzymes (e.g., lipases) can catalyze esterification or oxidation steps under mild conditions .
- Solvent replacement: Ethanol or cyclopentyl methyl ether (CPME) replaces toxic solvents (e.g., DCM) .
- Waste minimization: Flow chemistry reduces reagent use and improves atom economy .
Contradictions and Research Gaps
Q. Are there contradictions in reported bioactivity data for structurally similar compounds?
Analysis:
- Antifungal vs. Antioxidant Activity: Some studies report strong antifungal activity for 4-ethyl derivatives but weak antioxidant effects, while methoxy-substituted analogs show the inverse . This may stem from divergent mechanisms (e.g., membrane disruption vs. radical scavenging).
- Species-specific efficacy: Variations in MIC values for E. coli vs. P. aeruginosa suggest target-specific interactions requiring further proteomic analysis .
Q. What are unresolved challenges in scaling up synthesis?
Analysis:
- Crystallization issues: Polymorphism in the methanol group can lead to inconsistent melting points .
- Purification hurdles: Column chromatography is effective but impractical for large-scale production. Alternatives like recrystallization or membrane filtration need optimization .
Future Directions
Q. What are emerging research priorities for this compound?
- Functionalization: Introducing click chemistry handles (e.g., azide groups) for bioconjugation studies .
- Hybrid molecules: Combining the isoxazole core with pharmacophores (e.g., imidazole) to enhance bioactivity .
- Environmental impact studies: Life cycle analysis (LCA) to evaluate green synthesis routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
